molecular formula C27H23F2N7O3 B2541119 1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea CAS No. 1777832-90-2

1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Cat. No.: B2541119
CAS No.: 1777832-90-2
M. Wt: 531.5 g/mol
InChI Key: AJFKKXIBHCRFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TBAP-001: is a pan-RAF kinase inhibitor, which means it inhibits the activity of RAF kinases. RAF kinases are part of the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion. TBAP-001 has shown significant potential in inhibiting BRAF V600E kinase with an IC50 value of 62 nM .

Preparation Methods

Synthetic Routes and Reaction Conditions: TBAP-001 is synthesized through a series of chemical reactions. The exact synthetic route and reaction conditions are proprietary and detailed in patent WO2015075483A1 . Generally, the synthesis involves the preparation of intermediate compounds, followed by coupling reactions and purification steps to obtain the final product.

Industrial Production Methods: The industrial production of TBAP-001 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product. The compound is typically produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for use in research .

Chemical Reactions Analysis

Types of Reactions: TBAP-001 primarily undergoes inhibition reactions where it binds to RAF kinases, preventing their activity. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions: The compound is often used in cell-based assays and kinase assays. Common reagents include DMSO for dissolving the compound and various buffers to maintain the pH and ionic strength of the reaction environment .

Major Products Formed: The primary product of TBAP-001’s interaction with RAF kinases is the inhibited kinase complex. This complex prevents the downstream signaling that leads to cell proliferation and survival .

Scientific Research Applications

Chemistry: TBAP-001 is used as a tool compound to study the MAPK/ERK signaling pathway. It helps researchers understand the role of RAF kinases in various cellular processes .

Biology: In biological research, TBAP-001 is used to investigate the effects of RAF kinase inhibition on cell growth, differentiation, and apoptosis. It is particularly useful in studying cancer cell lines with mutations in the BRAF gene .

Medicine: TBAP-001 has potential therapeutic applications in treating cancers that involve aberrant RAF kinase activity, such as melanoma. It is used in preclinical studies to evaluate its efficacy and safety as a cancer treatment .

Industry: In the pharmaceutical industry, TBAP-001 is used in drug discovery and development. It serves as a lead compound for developing new RAF kinase inhibitors with improved efficacy and safety profiles .

Mechanism of Action

TBAP-001 exerts its effects by binding to the ATP-binding site of RAF kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MAPK/ERK signaling pathway. As a result, the pathway is blocked, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

IUPAC Name

1-[5-tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F2N7O3/c1-27(2,3)21-13-22(36(35-21)16-6-4-5-15(28)11-16)33-26(38)32-19-8-7-17(12-18(19)29)39-20-9-10-30-25-24(20)31-14-23(37)34-25/h4-14H,1-3H3,(H,30,34,37)(H2,32,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFKKXIBHCRFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F2N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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